Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate
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Overview
Description
Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethyl group attached to an amino acid derivative, specifically 2-amino-3-(4-methoxyphenyl)propanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves the reaction of phenethylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amines.
Scientific Research Applications
Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure lacking the amino acid derivative.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the phenethylamine moiety.
2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but without the phenethyl group.
Uniqueness
Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate is unique due to its combined structural features of phenethylamine and 4-methoxyphenylacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6330-22-9 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-phenylethyl 2-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-7-15(8-10-16)13-17(19)18(20)22-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13,19H2,1H3 |
InChI Key |
LQAKRDXSVHMAMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OCCC2=CC=CC=C2)N |
Origin of Product |
United States |
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